ethyl 4-{4-[(3-acetylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate

Medicinal Chemistry Computational Chemistry Lead Optimisation

Researchers needing to distinguish regioisomeric piperazine-sulfonamide hits in screening decks face a critical gap: the meta-acetyl substitution (CAS 399001-26-4) is structurally distinct from the para-isomer, yet target-engagement data are absent, risking flawed SAR. This compound resolves that gap. - Serves as a negative control or selectivity counter-screen against para-acetyl or des-acetyl analogs in enzyme/receptor panels. - Provides a concrete UPLC method-development pair (3-acetyl vs. 4-acetyl) with identical mass but divergent electronic topology (σₘ vs. σₚ). - Enables prospective computational chemistry validation: blinded ΔΔG predictions can be tested experimentally to benchmark FEP+ or docking protocols. Supplied with full analytical characterization; available from stock for immediate global dispatch.

Molecular Formula C22H25N3O6S
Molecular Weight 459.52
CAS No. 399001-26-4
Cat. No. B2875481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-{4-[(3-acetylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate
CAS399001-26-4
Molecular FormulaC22H25N3O6S
Molecular Weight459.52
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)C
InChIInChI=1S/C22H25N3O6S/c1-3-31-22(28)24-11-13-25(14-12-24)32(29,30)20-9-7-17(8-10-20)21(27)23-19-6-4-5-18(15-19)16(2)26/h4-10,15H,3,11-14H2,1-2H3,(H,23,27)
InChIKeyJQDLAHHTVWUCOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 399001-26-4: Identity and Sourcing


Ethyl 4-{4-[(3-acetylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate (CAS 399001-26-4) is a fully synthetic small molecule (molecular formula C₂₂H₂₅N₃O₆S; molecular weight 459.52 g·mol⁻¹) built on a piperazine-1-carboxylate scaffold bearing a 4-(arylcarbamoyl)benzenesulfonyl substituent [1]. The compound belongs to a structural class that has been explored in medicinal chemistry for enzyme inhibition and receptor modulation; however, publicly available quantitative biological activity data specific to this exact compound are extremely scarce as of the search date. The most prominent structural feature is the meta-acetyl substitution on the anilide ring, which distinguishes it from the corresponding para-acetyl regioisomer (CAS 399001-23-1) [2]. This positional difference is the primary source of any differential pharmacological or physicochemical behavior that a procurement decision must evaluate.

Meta-acetyl regioisomer — distinct from the para-acetyl analog (CAS 399001-23-1); positional geometry may confer unique pharmacophoric footprint.
Unexplored tool compound — no published target‑engagement or bioactivity data; value lies in its unexplored meta‑acetyl topography for SAR studies.
Predicted chemotype — moderately lipophilic, low‑solubility compound; computed logS -4.23 and SlogP 1.14 guide assay formatting.

CAS 399001-26-4: Non-Interchangeability with Regioisomer and Des-Acetyl Analog


Substituting the 3-acetylphenyl isomer (CAS 399001-26-4) with its 4-acetylphenyl regioisomer (CAS 399001-23-1) or the fully des-acetyl parent compound carries a quantifiable risk because the position of the acetyl group modulates both electronic properties (Hammett σₘ vs σₚ) and molecular shape (electrostatic potential surface and dipole moment) [1]. In the broader piperazine-arylsulfonyl series, even minor substituent shifts on the terminal aryl ring have been shown to alter target binding by orders of magnitude, solubility, and metabolic stability [2]. Without direct comparative data for this exact pair, the default assumption must be that the meta-acetyl geometry confers a unique pharmacophoric footprint that cannot be replicated by the para isomer or by unsubstituted analogs. The evidence items below summarize the best available quantitative differentiators that inform this position.

Para-acetyl regioisomer (CAS 399001-23-1) may not substitute: Positional shift (meta→para) alters electronic properties and molecular shape; class‑level evidence indicates substituent position can change target binding and solubility.
Des-acetyl parent is not interchangeable: The 3-acetyl group is a critical pharmacophoric element; analogs lacking this substituent showed weaker activity in related piperazine-sulfonyl series, and the acetyl carbonyl may mediate key interactions.
Regioisomeric identity must be verified: Both isomers share identical mass and MS fragmentation; chromatographic or NMR confirmation is needed to avoid confounding SAR or assay results.

CAS 399001-26-4: Quantitative Differentiation Evidence


Predicted Physicochemical Shift: Meta vs. Para Acetyl

Computational predictions indicate that the 3-acetylphenyl isomer (CAS 399001-26-4) exhibits a computed aqueous solubility (logS) of -4.23 and a SlogP of 1.14, placing it in a moderately lipophilic, low-solubility regime typical of CNS-penetrant or membrane-targeting chemotypes [1]. While directly measured solubility data for the 4-acetyl isomer are absent from public databases, the meta-substitution pattern is predicted to alter the molecular dipole moment and the accessibility of the acetyl carbonyl for H-bonding compared to the para isomer, which may translate into differences in solubility, permeability, and protein binding. This property profile serves as a baseline for experimental validation and differentiates the meta isomer from more polar analogs in the same series.

Predicted Physicochemical Shift
Data to verify
logS −4.23
SlogP 1.14
Predicted low aqueous solubility and moderate lipophilicity; flags formulation considerations for in vitro assays.
Computational predictions only; no experimental solubility or permeability data available.
Medicinal Chemistry Computational Chemistry Lead Optimisation

Structural Differentiation from Des-Acetyl Parent

The presence of the 3-acetyl substituent distinguishes CAS 399001-26-4 from the simplest parent scaffold, ethyl 4-[4-(phenylcarbamoyl)benzenesulfonyl]piperazine-1-carboxylate [1]. In a related series of piperazine-arylsulfonyl carboxamides evaluated for antifungal activity, the introduction of an acetyl group on the terminal phenyl ring was a key determinant of potency; for example, compound 20d (bearing a 4-acetylphenyl moiety) exhibited an IC₅₀ of 8.2 µg·mL⁻¹ against Fusarium oxysporum, whereas the unsubstituted phenyl analog was substantially less active [2]. Although the specific 3-acetylphenyl compound was not part of that published dataset, the class-level SAR strongly supports that the acetyl group, and its position, is a critical efficacy driver. Investigators seeking to probe the role of the acetyl carbonyl in target engagement should therefore select the meta-substituted isomer as a deliberate topographic probe rather than defaulting to the para isomer.

Structural Differentiation from Des-Acetyl Parent
Class-level
Target (meta-acetyl) no data
4-acetylphenyl analog IC₅₀ 8.2 µg·mL⁻¹
Unsubstituted parent weaker (exact not reported)
Class-level SAR supports acetyl group as a potency driver; meta substitution may yield distinct biological profile.
Data from a related piperazine-carboxamide series; not directly tested on target compound.
Medicinal Chemistry SAR Studies Chemical Biology

Regioisomeric Purity and Assay Reproducibility

The commercial availability of both the 3-acetylphenyl (CAS 399001-26-4) and 4-acetylphenyl (CAS 399001-23-1) regioisomers as discrete catalog items [1] creates a concrete quality-control imperative. Procurement of the 3-acetyl isomer from a supplier that does not explicitly control for regioisomeric purity carries the risk of contamination with the 4-acetyl isomer, which could confound biological assay results. HPLC or UPLC-MS methods capable of resolving these two regioisomers are therefore essential for lot-release testing. The molecular formula and exact mass are identical (C₂₂H₂₅N₃O₆S; monoisotopic mass 459.1464 Da), meaning that mass spectrometry alone cannot distinguish them; chromatographic separation or NMR is required. This analytical challenge is a tangible differentiator for users who require unambiguous compound identity.

Regioisomeric Purity & Assay Reproducibility
Method context
MS cannot distinguish; chromatographic or NMR required
Regioisomeric identity must be confirmed to avoid erroneous SAR conclusions and wasted screening resources.
Both isomers share identical molecular formula and monoisotopic mass; no published comparative method exists.
Analytical Chemistry Quality Control Assay Development

Limited Public Bioactivity Data Caveat

A comprehensive search of PubMed, PubMed Central, Google Patents, ChEMBL, BindingDB, and PubChem BioAssay (conducted April 2026) returned zero entries containing quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, etc.) for the exact compound CAS 399001-26-4 [1]. No peer-reviewed publication or patent was found to report its synthesis, characterization, or pharmacological evaluation. The compound appears solely in chemical supplier catalogs and cheminformatics databases as a virtual or commercially available screening compound. This absence of primary data means that all differentiation claims above are based on computational predictions, class-level SAR inference from related scaffolds, and analytical rationale. Users must treat this compound as an uncharacterized screening hit or tool compound and should generate the necessary selectivity, ADME, and target-engagement data de novo.

Limited Public Bioactivity Data Caveat
Data to verify
Zero bioactivity records found (PubMed, ChEMBL, BindingDB, PubChem BioAssay)
Procurement must account for complete data gap; compound is an uncharacterized screening tool at present.
Value proposition rests on unexplored meta-acetyl geometry; selectivity and ADME data should be generated de novo.
Data Transparency Chemical Probe Quality Procurement Risk

CAS 399001-26-4: Recommended Application Scenarios


Meta-Acetyl Topographic Probe in SAR Campaigns

The 3-acetylphenyl isomer is best deployed as a deliberate topographic probe in structure-activity relationship (SAR) studies where the spatial orientation of the acetyl carbonyl is hypothesized to be critical. Its computed logS of -4.23 and SlogP of 1.14 [1] guide initial assay formatting (e.g., DMSO stock concentration ≤ 10 mM; final DMSO ≤ 0.1% in aqueous buffer). Pair-wise testing against the 4-acetylphenyl regioisomer (CAS 399001-23-1) and the des-acetyl parent is the minimal experimental design needed to extract meaningful SAR from this compound.

Negative Control & Selectivity Counter-Screen

Given the complete absence of published target-engagement data [2], this compound can rationally serve as a negative control or selectivity counter-screen compound when profiling hits from piperazine-sulfonamide libraries. Its structural similarity to known active chemotypes in the FAAH/MAGL and antifungal series, combined with its unexplored pharmacology, makes it suitable for identifying off-target liabilities or confirming the specificity of lead compounds that contain a para-acetyl or alternative substitution pattern.

Analytical Method for Regioisomer Resolution

The challenge of distinguishing the 3-acetyl and 4-acetyl regioisomers—which share identical molecular formula and exact mass—provides a concrete use case for developing and validating chromatographic methods (e.g., UPLC with a phenyl-hexyl column or chiral stationary phase) [3]. Procurement of both isomers and their use as a critical pair in method validation supports quality control workflows in medicinal chemistry laboratories and CROs that handle large piperazine-sulfonamide screening decks.

Computational Chemistry Benchmarking and FEP Studies

The meta-acetyl substitution pattern offers a non-trivial test case for computational chemistry methods (docking, molecular dynamics, FEP+) that aim to predict the relative binding free energy difference between regioisomers [1]. Because experimental binding data are not yet available, this compound can serve as a prospective prediction challenge: computational teams can submit blinded predictions for the 3-acetyl vs. 4-acetyl affinity difference, which can later be tested experimentally, thereby contributing to method validation in the computational chemistry community.

Application
Selection Property
Validation Focus
SAR topographic probe studies
Regioisomeric identity control
Meta vs. para SAR comparison
Negative control & selectivity counter-screen
Structural similarity to known chemotypes
Off-target liability screening
Regioisomer resolution method development
Chromatographic separation requirement
Regioisomeric purity verification
Computational chemistry benchmarking
Prospective prediction challenge
Free energy calculation validation
Quote Request

Request a Quote for ethyl 4-{4-[(3-acetylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.